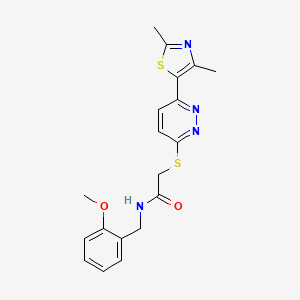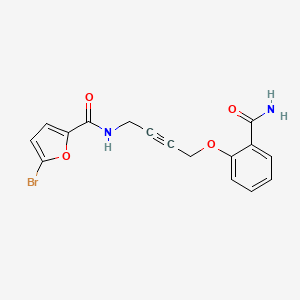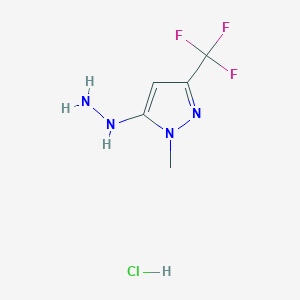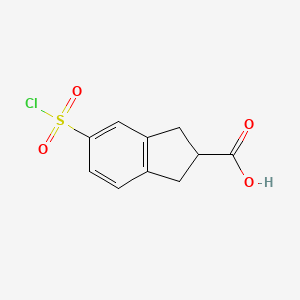![molecular formula C23H20N2O3 B2767872 2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide CAS No. 898418-78-5](/img/structure/B2767872.png)
2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide” is a complex organic molecule. It contains a naphthalene moiety (a polycyclic aromatic hydrocarbon made up of two fused benzene rings), linked via an ether bond to an acetamide group. The acetamide is further linked to a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and a variety of functional groups. The naphthalene moiety is planar due to the conjugated pi system, while the tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety would have a more three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The ether and amide groups could potentially undergo hydrolysis under acidic or basic conditions. The naphthalene moiety could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be relatively non-polar due to the presence of the naphthalene and tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moieties, suggesting that it would be soluble in organic solvents .科学的研究の応用
Antiproliferative Activities
This compound has been synthesized and investigated for its antiproliferative activities against a variety of human cancer cell lines. It demonstrated significant activity, particularly against nasopharyngeal carcinoma cell lines, by inhibiting cell proliferation through the alteration of cell division and accumulation of cells in the S phase. This suggests its potential as a therapeutic agent in cancer treatment (I‐Li Chen et al., 2013).
Structural Studies and Co-crystals
Research has also been conducted on the structural aspects of co-crystals and salts of quinoline derivatives having an amide bond, which includes similar compounds. These studies contribute to our understanding of the molecular interactions and the crystalline nature of such compounds, providing insights into their potential applications in materials science (A. Karmakar et al., 2009).
Luminescent Properties
The synthesis and characterization of aryl amide type ligands and their lanthanide complexes, including compounds similar to the one , reveal their luminescent properties. Such findings indicate the potential use of these compounds in the development of new materials for optical applications, such as sensors and light-emitting devices (Wei-Na Wu et al., 2006).
Antitubercular Activity
A related study on 2-(quinolin-4-yloxy)acetamides demonstrated their potent in vitro inhibitory activities against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of these compounds in the development of new antitubercular therapies (K. Pissinate et al., 2016).
Zinc Complex and Fluorescence Spectra
Another study focused on the synthesis and characterization of a zinc complex with an acetamide type ligand bearing a quinolinyloxy unit, demonstrating its strong emission band in solution. Such complexes could be explored for applications in fluorescence-based sensors or imaging techniques (Wu Wei, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-naphthalen-2-yloxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-21(14-28-20-7-5-15-3-1-2-4-16(15)13-20)24-19-11-17-6-8-22(27)25-10-9-18(12-19)23(17)25/h1-5,7,11-13H,6,8-10,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWKYLGGPEQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane](/img/structure/B2767790.png)
![4-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2767796.png)
![N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2767797.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2767798.png)

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2767800.png)




![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)

![(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2767809.png)

